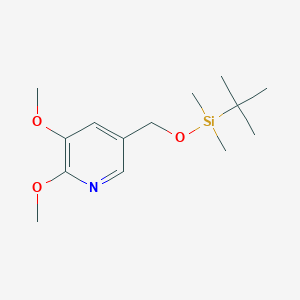
5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine
Vue d'ensemble
Description
5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine (hereafter referred to as 5-TBDMS-DMP) is an organic compound that has been used in a variety of scientific research applications. This compound is a derivative of pyridine, a five-membered aromatic heterocyclic compound, and is characterized by its ability to undergo a variety of chemical reactions. 5-TBDMS-DMP is a useful reagent in the synthesis of a variety of compounds, and is also used as a catalyst in a variety of chemical reactions. In addition, 5-TBDMS-DMP has been shown to have a wide range of applications in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis of Polyphosphazenes
This compound is utilized in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . These polymers are notable for their versatility and find applications in various fields such as biomedicine, nanotechnology, and membrane technologies due to their unique properties like biocompatibility, chemical resistance, and thermal stability.
Protective Groups in Organic Synthesis
As a silyl ether, it serves as a protective group for alcohols in organic synthesis . The tert-butyldimethylsilyloxy group is significantly more hydrolytically stable compared to other silyl ethers, making it a valuable protecting group for sensitive hydroxyl functionalities during complex synthetic procedures.
Synthesis of Heterocyclic Compounds
The compound is an intermediate in the synthesis of heterocyclic compounds, which are crucial frameworks in many drugs and agrochemicals . Its role in constructing key intermediates paves the way for the development of new therapeutic agents and materials with novel properties.
Synthesis of Natural Product Analogues
It is used in the total synthesis of natural product analogues such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . These compounds have significant biological activities, including antifungal, antibacterial, and anticancer properties.
Construction of Key Tetrahydropyran Subunits
Employed in the construction of the key tetrahydropyran subunit in the synthesis of marine natural products like (–)-dactylodide . Tetrahydropyrans are common structural motifs in many biologically active molecules, particularly in marine natural products.
Spiroacetal Synthesis
The compound is involved in the synthesis of spiroacetals obtained by allylation of cycloalkanones . Spiroacetals are found in many natural compounds produced by insects and have pheromonal activity, which is of interest in the development of eco-friendly pest control methods.
Propriétés
IUPAC Name |
tert-butyl-[(5,6-dimethoxypyridin-3-yl)methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-12(16-4)13(17-5)15-9-11/h8-9H,10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKBLGKKUDQICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(N=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674042 | |
| Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine | |
CAS RN |
1171919-74-6 | |
| Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



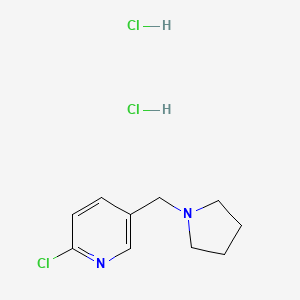
![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1521563.png)
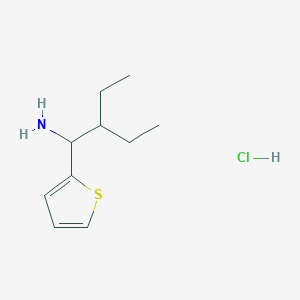
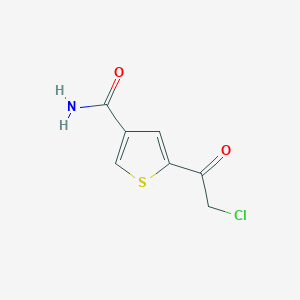
![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)
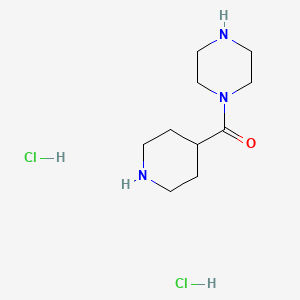
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)
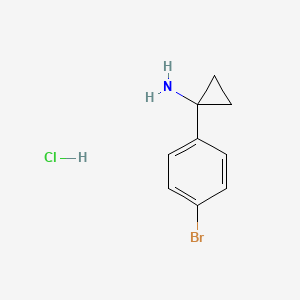
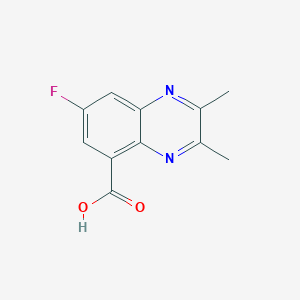
![Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1521573.png)

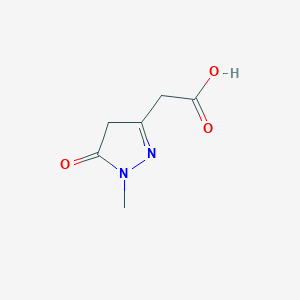
![3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea](/img/structure/B1521578.png)
